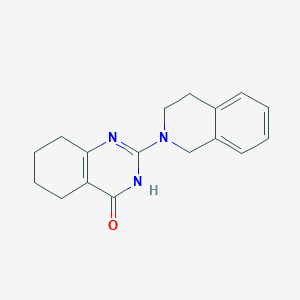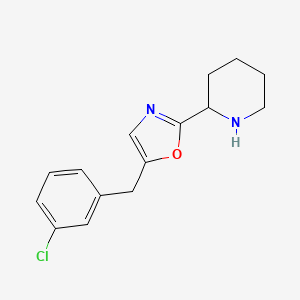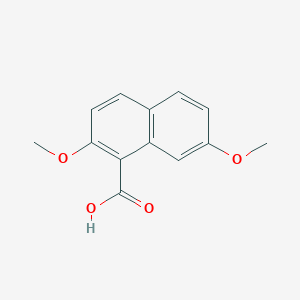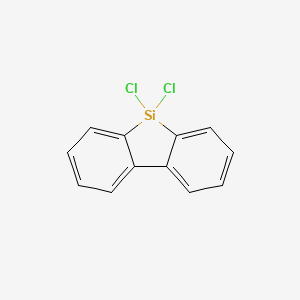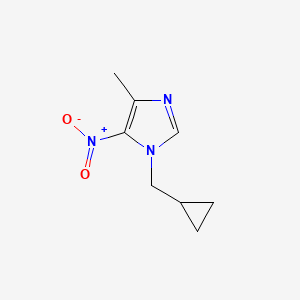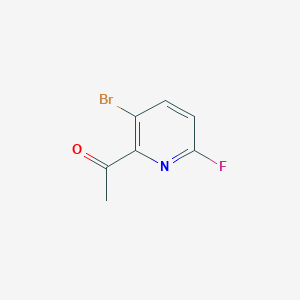
(4-Dodecylphenyl)boronic acid
Descripción general
Descripción
(4-Dodecylphenyl)boronic acid is an organic compound with the molecular formula C18H31BO2. It is a derivative of boronic acid, characterized by the presence of a dodecyl group attached to the phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with diols and strong lewis bases . This interaction is often utilized in various sensing applications .
Mode of Action
Boronic acids are known to form reversible covalent complexes with 1,2- and 1,3-diols, which is a key interaction in their various applications . In the context of Suzuki-Miyaura cross-coupling reactions, boronic acids participate in transmetalation, a process where organic groups are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to interact with cis-diols, which can be found in various biological molecules, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature and is recommended to be stored in an inert atmosphere at 2-8°c, suggesting that its stability and bioavailability may be influenced by these factors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Dodecylphenyl)boronic acid. For instance, the compound’s stability and bioavailability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, the compound’s interactions with biological molecules may be influenced by the pH and the presence of diols in the environment .
Análisis Bioquímico
Biochemical Properties
(4-Dodecylphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with diols and other biomolecules. It forms stable boronate esters with diols, which is a key interaction in many biochemical processes. This compound can interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For example, boronic acids, including this compound, have been used in the development of enzyme inhibitors and as tools for protein manipulation and modification .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids have been shown to interfere with signaling pathways and enzyme activity, leading to changes in cellular responses. Additionally, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming reversible covalent bonds with their active sites. This interaction can lead to changes in enzyme activity and subsequent alterations in cellular processes. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It is known to be stable under inert gas conditions at low temperatures, but its stability may decrease over time, leading to degradation products that can affect cellular function. Long-term studies have shown that this compound can have lasting effects on cellular processes, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Toxic or adverse effects have been observed at high doses, including disruptions in cellular metabolism and enzyme activity. These threshold effects highlight the importance of dosage considerations in the use of this compound in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolite levels and overall metabolic balance. Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. For example, this compound can be transported into cells via specific transporters and distributed to various organelles, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Dodecylphenyl)boronic acid typically involves the reaction of 1-bromo-4-dodecylbenzene with magnesium in tetrahydrofuran to form (4-dodecylphenyl)magnesium bromide. This intermediate is then reacted with trimethyl borate, followed by hydrolysis with water and hydrochloric acid to yield the final product .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: (4-Dodecylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides, catalyzed by palladium complexes.
Oxidation: Boronic acids can be oxidized to form phenols under specific conditions.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Dodecylphenyl)boronic acid has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the dodecyl group, making it less hydrophobic and less suitable for certain applications.
3-Formylphenylboronic Acid: Contains a formyl group, which alters its reactivity and applications.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position, affecting its chemical properties.
Uniqueness: (4-Dodecylphenyl)boronic acid is unique due to the presence of the dodecyl group, which increases its hydrophobicity and makes it more suitable for applications in non-polar environments. This property can be advantageous in the development of materials and sensors that require hydrophobic interactions .
Propiedades
IUPAC Name |
(4-dodecylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BO2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)19(20)21/h13-16,20-21H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHSXQBUASGIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCCCCCCCCCC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592552 | |
| Record name | (4-Dodecylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206763-93-1 | |
| Record name | (4-Dodecylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


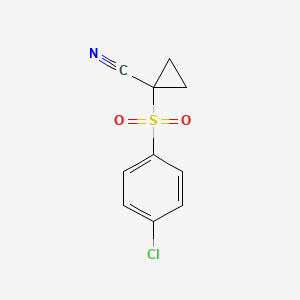
![Bicyclo[3.1.1]heptan-2-one](/img/structure/B3032426.png)

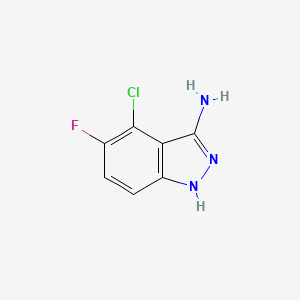

![Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-](/img/structure/B3032430.png)
![6-(4-Chlorobenzyl)-5-methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B3032433.png)
